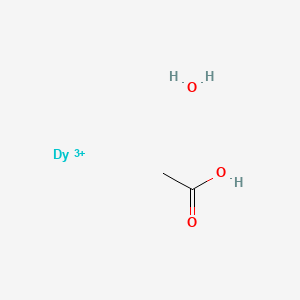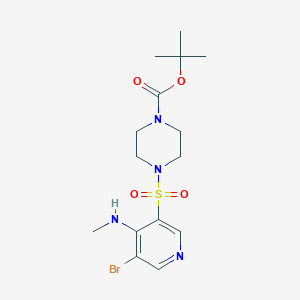![molecular formula C13H25O7P B11816675 Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phosphinylidene group and multiple ester linkages. It is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester typically involves the reaction of 2,2-dimethylpropanoic acid with a phosphinylidene precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common solvents used in the synthesis include chloroform and ethyl acetate, which help in dissolving the reactants and facilitating the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester involves its interaction with specific molecular targets. The phosphinylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalytic processes and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pivalic acid:
Neopentanoic acid: Another related compound with a similar backbone but different functional groups.
Trimethylacetic acid: Similar in structure but with variations in the ester linkages.
Uniqueness
What sets Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester apart is its unique combination of ester and phosphinylidene groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C13H25O7P |
|---|---|
Molekulargewicht |
324.31 g/mol |
IUPAC-Name |
[2,2-dimethylpropanoyloxymethoxy(hydroxymethyl)phosphanyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H25O7P/c1-12(2,3)10(15)17-8-19-21(7-14)20-9-18-11(16)13(4,5)6/h14H,7-9H2,1-6H3 |
InChI-Schlüssel |
LBTNZSXQRTVRHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCOP(CO)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)

![rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate](/img/structure/B11816609.png)


![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)
![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)

![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)

![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)


